molecular formula C15H25N3 B3077092 {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-67-7

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No.: B3077092
CAS No.: 1044528-67-7
M. Wt: 247.38 g/mol
InChI Key: IAWRXRPLGYLTJB-UHFFFAOYSA-N
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Description

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is a chemical compound with the molecular formula C15H25N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 3,4-dimethylphenylpiperazine with a suitable propylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3,4-dimethylphenylpiperazine and a propylamine derivative.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to a specific temperature to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Chemical Research: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: It serves as a probe in biological assays to investigate receptor binding and enzyme activity.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
  • N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphenyl group and piperazine ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-4-5-15(12-14(13)2)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRXRPLGYLTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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